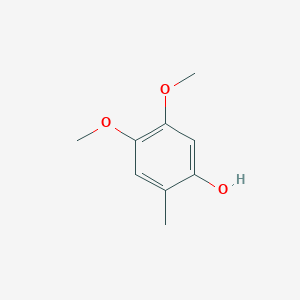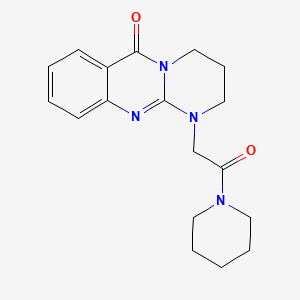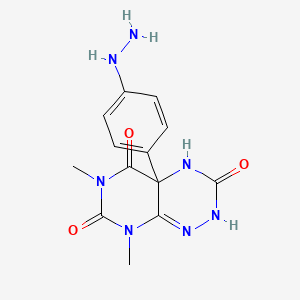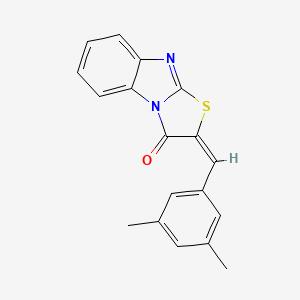
2-((3,5-Dimethylphenyl)methylene)thiazolo(3,2-a)benzimidazol-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BRN 4497898 is a chemical compound with significant interest in various scientific fields It is known for its unique structure and properties, which make it valuable in both research and industrial applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of BRN 4497898 typically involves multiple steps, starting from readily available precursors. The specific synthetic route can vary, but it generally includes:
Initial Formation: The initial step often involves the formation of a core structure through a series of condensation reactions.
Functional Group Modifications:
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of BRN 4497898 is scaled up using optimized reaction conditions to maximize yield and minimize costs. This often involves:
Batch Processing: Large-scale batch reactors are used to carry out the reactions under controlled conditions.
Continuous Flow Systems: For more efficient production, continuous flow systems may be employed, allowing for constant production and better control over reaction parameters.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
BRN 4497898 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by others, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer oxygen atoms or more hydrogen atoms.
Substitution: Compounds with new functional groups replacing the original ones.
科学的研究の応用
BRN 4497898 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
作用機序
The mechanism by which BRN 4497898 exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to changes in cellular pathways and functions. The exact mechanism can vary depending on the context of its use, but it often involves:
Binding to Targets: The compound binds to its molecular targets, altering their activity.
Pathway Modulation: This binding can modulate various biochemical pathways, leading to the desired effects.
Cellular Effects: The changes in pathways result in specific cellular responses, which can be harnessed for therapeutic or industrial purposes.
特性
CAS番号 |
88498-92-4 |
|---|---|
分子式 |
C18H14N2OS |
分子量 |
306.4 g/mol |
IUPAC名 |
(2E)-2-[(3,5-dimethylphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C18H14N2OS/c1-11-7-12(2)9-13(8-11)10-16-17(21)20-15-6-4-3-5-14(15)19-18(20)22-16/h3-10H,1-2H3/b16-10+ |
InChIキー |
WOSYCFJRYCOGJY-MHWRWJLKSA-N |
異性体SMILES |
CC1=CC(=CC(=C1)/C=C/2\C(=O)N3C4=CC=CC=C4N=C3S2)C |
正規SMILES |
CC1=CC(=CC(=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


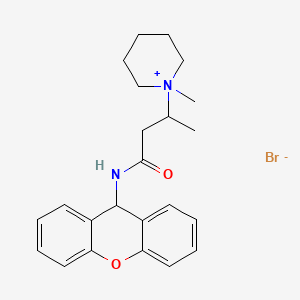

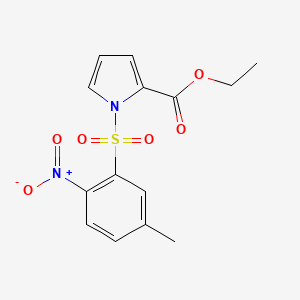

![[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]-(4-hydroxyphenyl)methanone;pyridine-3-carboxylic acid](/img/structure/B12722177.png)
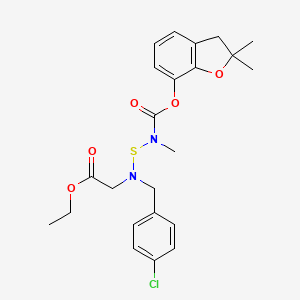


![2-Ethoxy-2-oxoethyl 3,5-dibromo-4-[[4-(diethylamino)-2-[(4-methoxy-1,4-dioxobutyl)amino]phenyl]azo]benzoate](/img/structure/B12722197.png)
